5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid
Overview
Description
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid is a chemical compound with the molecular formula C13H7ClF3NO3 . It is used in diverse scientific research due to its versatile nature, finding applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of chemical reagents like 2-Chloro-5-(trifluoromethyl)phenol . The chloride is transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinic acid molecule attached to a trifluoromethyl group and a chlorine atom . The average mass of the molecule is 317.648 Da .Scientific Research Applications
Herbicidal Activity
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid and its derivatives have been explored for their potential herbicidal activities. For example, some N-(arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid, have shown excellent herbicidal activity against various weeds, such as bentgrass and duckweed (Chen Yu et al., 2021).
Analytical Methods
Analytical methods have been developed for quantitatively analyzing 2-[3-(Trifluoromethyl)phenoxy] nicotinic acid, using techniques such as UPLC (Ultra-Performance Liquid Chromatography). This demonstrates its relevance in chemical analysis and quality control (L. Ping, 2013).
Synthesis Methods
Research into efficient synthesis methods for 2-trifluoromethyl-nicotinic acid derivatives has been conducted. These compounds are key intermediates in manufacturing certain pharmaceuticals, such as COMT inhibitors (L. Kiss et al., 2008).
Industrial Applications
Nicotinic acid, from which this compound is derived, has significant industrial applications. It is essential for the production of vitamin PP, which is crucial for human and animal nutrition. The industrial production of nicotinic acid, especially through green chemistry approaches, is a subject of ongoing research (Dawid Lisicki et al., 2022).
Safety and Hazards
The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity (single exposure) may also occur, with the respiratory system being a potential target .
Mechanism of Action
Target of Action
It’s known that many nicotinic acid derivatives interact with g protein-coupled receptors, such as the gpr109a receptor .
Mode of Action
Similar compounds are known to bind to their target receptors and modulate their activity, leading to downstream effects .
Biochemical Pathways
Nicotinic acid derivatives are often involved in lipid metabolism and can influence the synthesis and breakdown of fatty acids .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Similar compounds can lead to a decrease in plasma free fatty acids, which can have various effects on cellular function and health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-8-5-10(12(19)20)11(18-6-8)21-9-3-1-2-7(4-9)13(15,16)17/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNTUKZQOFGSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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